1-Methyl-6-nitro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

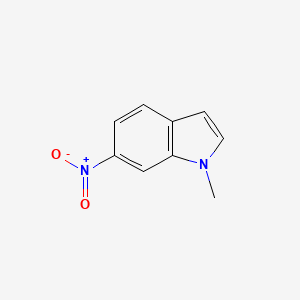

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-6-nitroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-10-5-4-7-2-3-8(11(12)13)6-9(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGFFYXMDIOSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442368 | |

| Record name | 1-METHYL-6-NITRO-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99459-48-0 | |

| Record name | 1-Methyl-6-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99459-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-METHYL-6-NITRO-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical characteristics of 1-Methyl-6-nitro-1H-indole

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Methyl-6-nitro-1H-indole

Foreword: A Predictive Approach to a Novel Scaffold

For researchers, scientists, and drug development professionals, the indole nucleus represents a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds. The introduction of a methyl group at the N1 position and a nitro group at the C6 position, creating this compound (CAS No: 99459-48-0), generates a molecule of significant interest for synthetic and medicinal chemistry. It holds potential as a key intermediate for more complex therapeutic agents, particularly in the realms of antimicrobial and anticancer research.[1]

However, a comprehensive review of the scientific literature reveals that while this compound is cataloged, its specific, experimentally-determined physicochemical data are not widely published. This guide, therefore, adopts a predictive and pedagogical approach. As a Senior Application Scientist, my objective is not merely to list data but to provide a robust, theoretical framework for understanding this molecule. By leveraging established principles and drawing parallels with closely related structural analogs, we can construct a highly accurate predictive profile of this compound. This document will detail the expected physicochemical properties, outline the gold-standard experimental protocols for their validation, and explain the scientific rationale behind each analytical choice, thereby serving as a practical and authoritative resource for its synthesis, characterization, and application.

Core Molecular and Physicochemical Profile

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The following table summarizes the core identity and predicted physicochemical characteristics of this compound.

| Property | Value / Predicted Value | Source / Rationale |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| CAS Number | 99459-48-0 | [2] |

| Appearance | Yellow to Brown Solid | Predicted based on analogs like 1-methyl-5-nitro-1H-indole.[3] |

| Melting Point | 135 - 145 °C | Predicted. Based on 6-Nitro-1H-indole (137-143 °C).[4] The N-methylation is expected to have a minor effect on the melting point compared to the strong crystal lattice forces from the nitro-indole structure. |

| LogP (o/w) | ~2.1 - 2.5 | Predicted. Based on the LogP of 6-Nitro-1H-indole (1.87)[4] and the typical ~+0.5 increase from N-methylation. This value suggests moderate lipophilicity and potential for good membrane permeability. |

| Purity | >97% | Commercially available standard.[2] |

Molecular Structure and Atom Numbering

A standardized atom numbering system is essential for the unambiguous assignment of spectroscopic signals, particularly in NMR. The IUPAC numbering for the this compound scaffold is presented below.

Predictive Spectroscopic Profile

Spectroscopy is the cornerstone of molecular characterization. The following sections detail the predicted spectral data for this compound, providing a benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule.

Causality of Chemical Shifts: The predicted chemical shifts (δ) are based on the parent 1-methyl-indole structure, perturbed by the strong electron-withdrawing effects of the nitro group (-NO₂) at the C6 position. This group significantly deshields (moves downfield) the protons and carbons in its proximity, particularly C5, C7, and C6 itself. The N-methyl group is expected to appear as a sharp singlet around 3.8 ppm.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆, TMS at 0.00 ppm)

| Proton (Position) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| -CH₃ (N1) | ~ 3.85 | s (singlet) | - | N-alkyl group, typical chemical shift. |

| H3 | ~ 6.60 | d (doublet) | J₃,₂ ≈ 3.1 | Coupled to H2. Slightly deshielded by indole aromaticity. |

| H2 | ~ 7.40 | d (doublet) | J₂,₃ ≈ 3.1 | Coupled to H3. More deshielded than H3 due to proximity to the nitrogen atom. |

| H5 | ~ 7.80 | dd (doublet of doublets) | J₅,₄ ≈ 8.8, J₅,₇ ≈ 2.0 | Ortho-coupled to H4 and meta-coupled to H7. Deshielded by the adjacent nitro group. |

| H4 | ~ 7.95 | d (doublet) | J₄,₅ ≈ 8.8 | Ortho-coupled to H5. |

| H7 | ~ 8.25 | d (doublet) | J₇,₅ ≈ 2.0 | Meta-coupled to H5. Strongly deshielded by the adjacent nitro group. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon (Position) | Predicted δ (ppm) | Rationale |

| -CH₃ (N1) | ~ 33.0 | Typical N-methyl carbon shift. |

| C3 | ~ 102.5 | Shielded carbon of the pyrrole ring. |

| C7 | ~ 108.0 | Deshielded by the adjacent nitro group. |

| C5 | ~ 116.5 | Deshielded by the adjacent nitro group. |

| C4 | ~ 119.5 | Standard indole benzene ring carbon. |

| C2 | ~ 129.0 | Deshielded carbon of the pyrrole ring, adjacent to nitrogen. |

| C7a | ~ 130.0 | Bridgehead carbon. |

| C3a | ~ 138.0 | Bridgehead carbon, deshielded. |

| C6 | ~ 143.0 | Carbon directly attached to the electron-withdrawing nitro group, strongly deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. The spectrum is predicted to be dominated by signals from the aromatic rings and the nitro group.

Predicted Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| ~ 2950 - 2850 | Medium | C-H Stretch | Methyl (-CH₃) |

| ~ 1610, 1580, 1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1520 - 1490 | Very Strong | N-O Asymmetric Stretch | Nitro (-NO₂)[5] |

| ~ 1350 - 1320 | Very Strong | N-O Symmetric Stretch | Nitro (-NO₂)[5] |

| ~ 880 - 800 | Strong | C-H Bend (out-of-plane) | Substituted Benzene |

The two intense peaks for the nitro group's N-O stretching are the most diagnostic features in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would be a standard method.

-

Molecular Ion (M⁺•): The most critical piece of information is the molecular ion peak. The exact mass is 176.0586 g/mol , and a high-resolution mass spectrometer should detect a peak at m/z ≈ 176.059. The nominal mass peak will be at m/z = 176 .

-

Key Fragmentation: A characteristic fragmentation pattern for nitroaromatics involves the loss of NO₂ (m/z 46) and NO (m/z 30).

-

[M - NO₂]⁺: A significant peak is expected at m/z = 130 (176 - 46), corresponding to the 1-methyl-indole radical cation.

-

[M - O - NO]⁺: Another possible fragmentation pathway could lead to a peak at m/z = 130.

-

Solubility and Lipophilicity

Solubility is a critical parameter in drug development, influencing everything from bioassay reliability to in vivo absorption.[1]

-

Aqueous Solubility: The molecule is predicted to have low aqueous solubility . While the nitro group adds polarity, the fused aromatic indole ring and the N-methyl group are significantly lipophilic.

-

Organic Solubility: It is expected to be soluble in common polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) , Dimethylformamide (DMF) , and moderately soluble in solvents like Chloroform , Dichloromethane , and Ethyl Acetate .[3]

-

Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) of ~2.1-2.5 indicates a favorable balance for passive diffusion across biological membranes, a desirable trait for many drug candidates.

Standardized Experimental Protocols

The trustworthiness of any characterization rests on robust and reproducible experimental design.[6] The following protocols represent standard methodologies for validating the predicted physicochemical properties.

Protocol: Melting Point Determination (Capillary Method)

Rationale: The melting point provides a quick, reliable indication of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broadened melting range.

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface.[7]

-

Capillary Loading: Gently tap the open end of a glass capillary tube into the powder until a 1-2 mm column of the sample is packed at the sealed end.[8]

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting temperature. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[9]

-

Validation: Repeat the measurement at least twice to ensure reproducibility.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound in a given medium. This is essential for preclinical and formulation studies.[10]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing relevant aqueous buffers (e.g., pH 7.4 phosphate-buffered saline, pH 1.2 simulated gastric fluid). Ensure enough solid is present that some remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.[11]

-

Phase Separation: After equilibration, allow the vials to stand until the excess solid has settled. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter.

-

Quantification: Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., DMSO).

-

Analysis: Analyze both the filtered supernatant and the standard solutions using a validated analytical method, typically HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound in the supernatant.

-

Reporting: Report the solubility in units of µg/mL or µM.

Protocol: NMR Spectrum Acquisition (¹H and ¹³C)

Rationale: NMR provides the most detailed structural information. The choice of solvent is critical; DMSO-d₆ is often selected for its ability to dissolve a wide range of organic compounds and its high boiling point.[12]

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean vial. Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).[13]

-

Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.[13]

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[13]

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse acquisition.

-

Spectral Width: Set to cover the expected range of proton signals (e.g., -1 to 13 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled pulse program (e.g., 'zgpg30').[13]

-

Spectral Width: Set to cover the expected range (e.g., 0 to 180 ppm).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift axis using the residual solvent peak (DMSO at δ 2.50 for ¹H) or an internal standard like TMS.[6]

Stability, Storage, and Safety

-

Stability: Nitroaromatic compounds can be sensitive to light. While specific data is unavailable, it is prudent to assume the compound is light-sensitive and may degrade under strong UV exposure.

-

Storage: Based on vendor recommendations for similar compounds, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[2][3]

-

Safety and Handling: No specific safety data sheet (SDS) is widely available for this exact compound. However, based on the known hazards of related nitroindoles and other nitroaromatics, the following precautions are mandated:

-

Hazard Class: Likely to be classified as harmful if swallowed, and a skin and eye irritant.

-

Personal Protective Equipment (PPE): Always handle in a fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Conclusion

This compound stands as a molecule with considerable synthetic potential, yet its fundamental physicochemical properties are not extensively documented in public databases. This technical guide bridges that gap by providing a comprehensive, predictive profile grounded in established chemical principles and data from close structural analogs. The detailed spectroscopic predictions, solubility profile, and standardized experimental protocols herein offer researchers a robust framework to confidently synthesize, characterize, and utilize this valuable indole derivative. The self-validating nature of the described protocols ensures that as this compound is explored further, the experimental data generated can be benchmarked against a scientifically sound theoretical foundation.

References

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0 [m.chemicalbook.com]

- 4. 6-Nitro-1H-indole | CAS#:4769-96-4 | Chemsrc [chemsrc.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. pubsapp.acs.org [pubsapp.acs.org]

- 7. medpharma12.com [medpharma12.com]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. hmdb.ca [hmdb.ca]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of 1-Methyl-6-nitro-1H-indole: Pathways, Protocols, and Mechanistic Insights

Abstract

This technical guide provides an in-depth analysis of synthetic pathways for obtaining 1-Methyl-6-nitro-1H-indole, a heterocyclic compound of interest for pharmaceutical and materials science research. We explore three distinct and viable synthetic strategies: the direct N-methylation of a 6-nitroindole precursor, the regioselective nitration of 1-methylindole, and a convergent approach via the Fischer Indole Synthesis. Each pathway is critically evaluated based on regiochemical control, potential yield, scalability, and the inherent chemical principles governing the transformations. This document is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic explanations, and predictive analytical data to support laboratory execution.

Introduction: Strategic Considerations for Synthesis

The synthesis of substituted indoles is a cornerstone of medicinal chemistry. The target molecule, this compound (CAS 99459-48-0), possesses two key functional groups on the indole scaffold: an N-methyl group and a C-6 nitro group. The strategic challenge in its synthesis lies in the selective introduction of these groups, as the order of these steps dictates the reagents, conditions, and ultimate efficiency of the process. The electron-withdrawing nature of the nitro group and the directing effects of the indole nucleus and N-substituents are primary chemical considerations. This guide presents three logical pathways, each with distinct advantages and challenges, providing the researcher with a comprehensive toolkit for producing this target compound.

Pathway I: N-Methylation of 6-Nitroindole (Post-Functionalization)

This pathway is arguably the most direct and reliable for achieving the desired regiochemistry. The strategy involves first establishing the nitro group at the C-6 position of the indole core, followed by methylation of the indole nitrogen. This approach guarantees the position of the nitro group, circumventing the regioselectivity issues often encountered during the nitration of an already-substituted indole ring.

Mechanistic Rationale and Causality

The core of this pathway is a nucleophilic substitution reaction at the indole nitrogen. The indole N-H proton is weakly acidic (pKa ≈ 17) and can be removed by a sufficiently strong base to form the highly nucleophilic indolide anion. However, a critical consideration is the powerful electron-withdrawing effect of the C-6 nitro group. This substituent significantly reduces the electron density across the entire ring system, including the nitrogen atom, thereby decreasing its nucleophilicity and making deprotonation more difficult compared to unsubstituted indole.[1]

Consequently, standard alkylation conditions may be sluggish or ineffective. To overcome this deactivation, a strong, non-nucleophilic base such as sodium hydride (NaH) is the logical choice. NaH irreversibly deprotonates the indole nitrogen by forming hydrogen gas, driving the reaction forward. The resulting sodium indolide salt is then a potent nucleophile, capable of reacting efficiently with an electrophilic methyl source like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).[2][3]

Visualized Workflow: Pathway I

Caption: Workflow for Pathway I: N-Methylation of 6-Nitroindole.

Experimental Protocol

Step 2.3.1: Synthesis of 6-Nitroindole

6-Nitroindole can be synthesized via several established methods, including the Fischer indole synthesis starting from p-nitrophenylhydrazine.[4] For the purpose of this guide, we will assume 6-nitroindole is available as a starting material.

Step 2.3.2: N-Methylation of 6-Nitroindole

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-nitroindole (1.0 eq).

-

Solvent: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approx. 10 mL per gram of 6-nitroindole).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

-

Expert Insight: The addition must be slow and controlled. Vigorous hydrogen gas evolution will be observed. The reaction is allowed to stir at 0 °C for 30 minutes post-addition, then warmed to room temperature and stirred for an additional hour to ensure complete formation of the sodium indolide salt. The solution will typically change color.

-

-

Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

-

Workup: Once the reaction is complete, carefully quench the excess NaH by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford this compound as a solid.

Pathway II: Regioselective Nitration of 1-Methylindole (Pre-Functionalization)

This pathway begins with the commercially available or easily synthesized 1-methylindole and introduces the nitro group in the final step. The success of this route is entirely dependent on controlling the regioselectivity of the electrophilic nitration reaction.

Mechanistic Rationale and Causality

Electrophilic substitution on the indole ring is complex. The pyrrole ring is highly activated, with the C-3 position being the most nucleophilic and kinetically favored site of attack. The N-methyl group is an activating, ortho-, para-director for the benzene ring. Therefore, nitration can potentially occur at C-3, C-5, or C-7 (para and ortho to the nitrogen), or at C-4 and C-6.

Standard nitrating conditions (e.g., HNO₃/H₂SO₄) are often too harsh for the sensitive indole nucleus, leading to oxidation, polymerization, and a mixture of products.[7] Achieving C-6 selectivity requires milder, more controlled conditions. The challenge is to favor substitution on the benzenoid ring over the more activated pyrrole ring, and within the benzenoid ring, to favor the C-6 position. While specific protocols for 6-nitration of 1-methylindole are not widely published, principles from related reactions suggest that certain conditions might favor this outcome, though the formation of isomers is highly probable.[7][8]

Visualized Workflow: Pathway II

Caption: Workflow for Pathway II: Nitration of 1-Methylindole.

Experimental Protocol

-

Reagent Preparation: In a separate flask, prepare acetyl nitrate in situ by adding acetic anhydride (1.5 eq) to a stirring solution of fuming nitric acid (1.1 eq) in acetic acid at 0 °C.

-

Expert Insight: This creates a milder nitrating agent than mixed acid, potentially reducing side reactions. The reagent must be prepared fresh and used immediately.

-

-

Reaction Setup: To a solution of 1-methylindole (1.0 eq) in acetic acid at 0 °C, add the freshly prepared acetyl nitrate solution dropwise, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction at 0-5 °C for 2-4 hours. Monitor closely by TLC. The formation of multiple product spots is expected.

-

Workup: Pour the reaction mixture onto crushed ice and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Purification: This is the critical step. The resulting crude oil, a mixture of nitro-isomers, requires careful separation by preparative HPLC or meticulous column chromatography to isolate the desired this compound isomer.

Pathway III: Convergent Fischer Indole Synthesis

The Fischer Indole Synthesis is a powerful and classic method for constructing the indole core from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[9] By starting with appropriately substituted precursors, this pathway provides unambiguous control over the final substitution pattern, making it a highly authoritative and reliable approach.

Mechanistic Rationale and Causality

This strategy involves the reaction of N-methyl-4-nitrophenylhydrazine with a pyruvate equivalent, such as pyruvic acid or an ethyl pyruvate. The reaction proceeds through several key steps:

-

Hydrazone Formation: The hydrazine reacts with the ketone to form a hydrazone intermediate.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[10][10]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[10][10]-sigmatropic rearrangement (a variation of the Claisen rearrangement), which is the key bond-forming step.[11]

-

Cyclization & Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.

Because the starting hydrazine already contains the N-methyl and p-nitro functionalities, their final positions at N-1 and C-6, respectively, are predetermined. The use of pyruvic acid leads to an indole-2-carboxylic acid, which can be readily decarboxylated under thermal conditions to yield the final product.

Visualized Workflow: Pathway III

Caption: Workflow for Pathway III: Fischer Indole Synthesis.

Experimental Protocol

-

Hydrazone Formation & Cyclization: To a flask containing polyphosphoric acid (PPA, ~10x weight of hydrazine), heat the mixture to 80-90 °C.

-

Add N-methyl-4-nitrophenylhydrazine (1.0 eq) and pyruvic acid (1.1 eq) to the hot PPA.

-

Expert Insight: PPA serves as both the acidic catalyst and the reaction medium. The reaction is often exothermic and should be controlled carefully.[9]

-

-

Reaction: Stir the mixture at 90-100 °C for 1-2 hours. Monitor by TLC until the starting hydrazine is consumed.

-

Workup: Cool the reaction mixture and pour it carefully onto a large volume of crushed ice with vigorous stirring. The solid product, this compound-2-carboxylic acid, will precipitate.

-

Isolation of Intermediate: Collect the precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the solid.

-

Decarboxylation: In a separate flask, suspend the dried indole-2-carboxylic acid intermediate in quinoline. Add a catalytic amount of copper powder.

-

Reaction: Heat the mixture to 200-220 °C until carbon dioxide evolution ceases (typically 1-2 hours).

-

Purification: Cool the reaction mixture, dilute with dichloromethane, and filter to remove copper salts. Wash the filtrate with 1M HCl to remove quinoline, then with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product.

Data Presentation & Validation

Comparative Analysis of Synthetic Pathways

| Pathway | Key Advantage | Key Disadvantage | Reagent Toxicity | Scalability | Recommended Use |

| I: N-Methylation | High regiochemical certainty | Deactivated N-H requires strong base (NaH) | Moderate (CH₃I) | Good | Robust, reliable synthesis for moderate to large scale. |

| II: Nitration | Starts with simple, available material | Poor regioselectivity; isomeric mixture requires difficult separation | High (fuming HNO₃) | Poor | Exploratory synthesis; when isolation of other isomers is also desired. |

| III: Fischer Synthesis | Unambiguous regiochemical control | Multi-step; requires high-temperature decarboxylation | Moderate | Good | Authoritative synthesis where absolute regiochemical purity is paramount. |

Predicted Analytical Data for this compound

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

Rationale: The C-7 proton will appear as a singlet or narrow doublet due to the adjacent nitro group. The C-5 proton will be a doublet of doublets, split by H-4 and H-7 (if coupling). The C-4 proton will be a doublet. The nitro group at C-6 will strongly deshield protons at C-5 and C-7. The N-methyl group will be a sharp singlet.

| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | 8.3 - 8.5 | d | ~2.0 |

| H-5 | 7.9 - 8.1 | dd | ~8.8, 2.0 |

| H-4 | 7.6 - 7.7 | d | ~8.8 |

| H-2 | 7.1 - 7.2 | d | ~3.1 |

| H-3 | 6.6 - 6.7 | d | ~3.1 |

| N-CH₃ | 3.8 - 3.9 | s | - |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Carbon Assignment | Predicted Shift (δ, ppm) |

| C-6 (ipso-NO₂) | 143 - 145 |

| C-7a | 136 - 138 |

| C-3a | 130 - 132 |

| C-2 | 128 - 130 |

| C-7 | 118 - 120 |

| C-4 | 117 - 119 |

| C-5 | 110 - 112 |

| C-3 | 102 - 104 |

| N-CH₃ | 33 - 34 |

Conclusion and Recommendation

For the synthesis of this compound, this guide proposes three viable pathways.

-

Pathway II (Nitration of 1-methylindole) is the least recommended approach due to the high likelihood of forming a difficult-to-separate mixture of isomers.

-

Pathway I (N-methylation of 6-nitroindole) represents a robust and logical route, offering excellent control over the nitro group's position. Its primary challenge is the reduced nucleophilicity of the indole nitrogen, which is readily overcome with the use of a strong base like sodium hydride.

-

Pathway III (Fischer Indole Synthesis) is the most authoritative method for guaranteeing the desired regiochemistry from the outset. While it involves more steps, it eliminates any ambiguity in the final structure.

For most laboratory applications requiring high purity and reasonable yield, Pathway I is the recommended strategy due to its balance of efficiency and regiochemical control. Pathway III serves as an excellent alternative, particularly for foundational studies where structural verification is of the highest priority.

References

- 1. researchgate.net [researchgate.net]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Reaction of nucleosome DNA with dimethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. enovatia.com [enovatia.com]

- 6. [Determination of dimethyl sulfate genotoxic impurities in tertiary amine drugs by ultra-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. youtube.com [youtube.com]

- 12. bmse000097 Indole at BMRB [bmrb.io]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. 1-Methylindole(603-76-9) 1H NMR [m.chemicalbook.com]

Spectroscopic Characterization of 1-Methyl-6-nitro-1H-indole: A Technical Guide

This guide provides a detailed technical overview of the spectroscopic data for 1-Methyl-6-nitro-1H-indole (CAS No: 99459-48-0). As a key intermediate in various synthetic pathways, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development. This document synthesizes predicted data based on established principles of spectroscopy and comparative analysis with structurally related indole derivatives. The insights provided herein are designed to facilitate compound identification, purity assessment, and structural elucidation.

Molecular Structure and Spectroscopic Overview

This compound possesses a core indole scaffold, functionalized with a methyl group at the N1 position and a nitro group at the C6 position. These substitutions significantly influence the electronic environment of the molecule, which is directly reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The molecular formula is C₉H₈N₂O₂ and the formula weight is 176.17 g/mol .

The N-methylation prevents the formation of N-H related signals and simplifies the NMR spectrum. The electron-withdrawing nature of the C6-nitro group deshields the protons and carbons in its vicinity, leading to downfield shifts in the NMR spectra. In IR spectroscopy, the nitro group introduces strong, characteristic absorption bands. Mass spectrometry will reveal the molecular ion peak and a fragmentation pattern influenced by the stability of the indole ring and the presence of the nitro substituent.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of substituent effects on the indole ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show five distinct signals: three in the aromatic region corresponding to the indole ring protons, one for the C2 proton, and a singlet for the N-methyl group. The electron-withdrawing nitro group at C6 will significantly deshield H5 and H7.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.3-7.5 | d | ~3.0 |

| H-3 | ~6.6-6.8 | d | ~3.0 |

| H-4 | ~7.7-7.9 | d | ~8.5 |

| H-5 | ~8.0-8.2 | dd | ~8.5, 2.0 |

| H-7 | ~8.4-8.6 | d | ~2.0 |

| N-CH₃ | ~3.8-4.0 | s | - |

Interpretation:

-

N-CH₃: The methyl group on the nitrogen will appear as a singlet, typically in the range of 3.8-4.0 ppm. Data for 1-methylindole shows this peak around 3.58 ppm.[1] The presence of the electron-withdrawing nitro group is expected to shift it slightly downfield.

-

H-2 and H-3: These protons on the pyrrole ring will appear as doublets due to their mutual coupling.

-

Aromatic Protons (H-4, H-5, H-7): The C6-nitro group strongly influences the chemical shifts of the protons on the benzene ring. H-7, being ortho to the nitro group, is expected to be the most deshielded proton, appearing at the lowest field as a doublet (meta-coupling to H-5). H-5, also ortho to the nitro group, will be significantly deshielded and will appear as a doublet of doublets due to ortho-coupling with H-4 and meta-coupling with H-7. H-4 will be the least affected of the aromatic protons and will appear as a doublet due to ortho-coupling with H-5. For comparison, in 6-nitroindole, the H-7 proton appears at a very downfield shift.[2]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts are influenced by the N-methyl group and the electron-withdrawing nitro group.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~128-130 |

| C-3 | ~102-104 |

| C-3a | ~128-130 |

| C-4 | ~120-122 |

| C-5 | ~118-120 |

| C-6 | ~142-144 |

| C-7 | ~115-117 |

| C-7a | ~137-139 |

| N-CH₃ | ~33-35 |

Interpretation:

-

N-CH₃: The methyl carbon will resonate in the aliphatic region, typically around 33-35 ppm. For 1-methylindole, this peak is observed around 32.8 ppm.[3]

-

C-6: The carbon atom directly attached to the nitro group will be significantly deshielded and is expected to have the most downfield chemical shift among the ring carbons, in the range of 142-144 ppm.

-

C-7a: This quaternary carbon, adjacent to the nitrogen, will also be downfield.

-

C-3: This carbon is typically the most upfield of the indole ring carbons.

-

The remaining carbons of the benzene and pyrrole rings will appear in the aromatic region, with their precise shifts influenced by the positions of the substituents. Data for 6-nitroindole can be used as a reference for the effect of the nitro group on the benzene portion of the indole ring.[4]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters: spectral width of 12-16 ppm, 30-degree pulse angle, relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound will be dominated by absorptions from the aromatic system and the nitro group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (N-CH₃) |

| ~1610-1580 | Medium | Aromatic C=C stretch |

| ~1550-1475 | Strong | Asymmetric NO₂ stretch |

| ~1460 | Medium | CH₂ bend (from N-CH₃) |

| ~1360-1290 | Strong | Symmetric NO₂ stretch |

| ~890-835 | Medium | NO₂ bend |

| ~800-700 | Strong | Aromatic C-H out-of-plane bend |

Interpretation: The most diagnostic peaks in the IR spectrum are the two strong absorptions corresponding to the nitro group.[5][6] The asymmetric stretch typically appears at a higher frequency (1550-1475 cm⁻¹) than the symmetric stretch (1360-1290 cm⁻¹).[7] The presence of these two intense bands is a strong indicator of a nitro functional group.[8] The spectrum will also feature characteristic peaks for the aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching from the N-methyl group.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Collect a background spectrum of the clean ATR crystal before running the sample.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 176.17 g/mol .

Predicted Mass Spectrum Data:

| m/z | Predicted Identity |

| 176 | [M]⁺˙ (Molecular Ion) |

| 160 | [M - O]⁺˙ |

| 146 | [M - NO]⁺ |

| 130 | [M - NO₂]⁺ |

| 129 | [M - NO₂ - H]⁺ |

| 103 | [C₇H₅N]⁺ |

Interpretation: The molecular ion peak [M]⁺˙ is expected at m/z 176. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group and its constituent atoms.[9][10] Key fragmentation pathways include:

-

Loss of NO₂: A prominent fragment at m/z 130 ([M - 46]⁺) resulting from the loss of a nitro radical. This is a common fragmentation for nitroaromatic compounds.

-

Loss of NO: A fragment at m/z 146 ([M - 30]⁺) due to the loss of a nitric oxide radical.

-

Loss of O: A fragment at m/z 160 ([M - 16]⁺).

-

Subsequent fragmentation of the m/z 130 ion can lead to the loss of a hydrogen atom to form an ion at m/z 129, followed by further fragmentation of the indole ring system.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation and create a characteristic fingerprint. For LC-MS, Electrospray Ionization (ESI) would be a suitable soft ionization technique to primarily observe the protonated molecule [M+H]⁺ at m/z 177.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).

Conclusion

The spectroscopic characterization of this compound is defined by the interplay of the indole core and its substituents. The predicted NMR, IR, and MS data presented in this guide provide a robust framework for the identification and structural verification of this compound. The N-methyl group provides a clear singlet in the ¹H NMR spectrum, while the C6-nitro group strongly influences the chemical shifts of the aromatic protons and carbons and gives rise to characteristic strong absorptions in the IR spectrum. The mass spectrum is expected to show a clear molecular ion peak and predictable fragmentation patterns involving the loss of the nitro group. By following the outlined experimental protocols, researchers can reliably obtain and interpret the spectroscopic data for this important chemical entity.

References

- 1. 6-Nitroindole(4769-96-4) 1H NMR [m.chemicalbook.com]

- 2. 1-Methylindole(603-76-9) 13C NMR [m.chemicalbook.com]

- 3. 6-Nitroindole(4769-96-4) 13C NMR [m.chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Introduction: The Strategic Value of a Functionalized Indole Scaffold

An In-depth Technical Guide to 1-Methyl-6-nitro-1H-indole (CAS: 99459-48-0)

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products, pharmaceuticals, and clinical candidates.[1] Its unique aromatic and electronic properties allow for diverse biological interactions. The strategic functionalization of this core structure is a key focus in modern drug discovery. This guide focuses on a specific, synthetically accessible derivative: This compound (CAS No. 99459-48-0) .

The introduction of a methyl group at the N-1 position and a nitro group at the C-6 position imparts distinct and valuable characteristics. The N-methylation removes the acidic N-H proton, which can prevent unwanted hydrogen bonding interactions with biological targets and improve metabolic stability. The 6-nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic landscape of the indole ring system. This not only influences the molecule's reactivity but also serves as a critical pharmacophore or a versatile synthetic handle for further chemical elaboration.[2][3]

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this important building block.

| Property | Value | Source(s) |

| CAS Number | 99459-48-0 | [4][5][6] |

| Molecular Formula | C₉H₈N₂O₂ | [4][5][6] |

| Molecular Weight | 176.17 g/mol | [4][5][7] |

| MDL Number | MFCD13178347 | [4][5] |

| Purity | Typically ≥97% | [4][6] |

| Storage | Room Temperature | [4] |

PART 1: Synthesis and Characterization

While several methods exist for the N-methylation of indoles, a robust and scalable approach involves the deprotonation of the indole nitrogen followed by quenching with an electrophilic methyl source. The following protocol is adapted from established procedures for indole alkylation.[8][9]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-methylation of 6-Nitro-1H-indole.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 6-Nitro-1H-indole (1.0 eq).

-

Dissolution: Add anhydrous DMF (approx. 10 mL per gram of indole) to the flask. Stir the mixture under a nitrogen atmosphere until the indole is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes.

-

Scientist's Note: The portion-wise addition of NaH is critical to control the exothermic reaction and the evolution of hydrogen gas. The formation of the sodium salt of the indole results in a color change and cessation of gas evolution, typically after stirring for 30-60 minutes at 0 °C.

-

-

Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Causality: The deprotonated indole nitrogen acts as a potent nucleophile, readily attacking the electrophilic methyl carbon of methyl iodide in an SN2 reaction to form the desired N-C bond.

-

-

Reaction Quench: Once the reaction is complete (monitored by TLC), cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. 99459-48-0 | MFCD13178347 | this compound [aaronchem.com]

- 6. CAS No. 99459-48-0 Specifications | Ambeed [ambeed.com]

- 7. 3-methyl-6-nitro-1H-indole | C9H8N2O2 | CID 3358854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 4769-96-4|6-Nitro-1H-indole|BLD Pharm [bldpharm.com]

- 11. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Nitroindole Derivatives

Foreword: The Nitroindole Scaffold - A Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.[1][2] Its prevalence in natural products and FDA-approved drugs underscores its therapeutic significance.[3][4] The introduction of a nitro (NO₂) group onto this scaffold dramatically alters its electronic properties. This powerful electron-withdrawing group transforms the typically electron-rich indole into a more electrophilic entity, unlocking unique reactivity and paving the way for a diverse spectrum of biological activities.[2] This guide provides an in-depth exploration of the primary biological activities of nitroindole derivatives—anticancer, antimicrobial, and anti-inflammatory—grounded in mechanistic insights and validated experimental protocols for the research and drug development professional.

Part 1: Anticancer Activity - Exploiting Tumor Cell Vulnerabilities

Nitroindole derivatives have emerged as potent anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[5][6] Their mechanisms of action are multifaceted, often converging on the induction of oxidative stress and the disruption of key oncogenic pathways.

Mechanism of Action: A Two-Pronged Assault

A primary anticancer strategy employed by nitroindole derivatives, particularly pyrrolidine-substituted 5-nitroindoles, involves the targeting of non-canonical DNA structures known as G-quadruplexes (G4).[5][7]

-

Targeting the c-Myc Oncogene: The promoter region of the c-Myc oncogene, which is overexpressed in many cancers, contains a guanine-rich sequence that can fold into a G4 structure.[5] The stabilization of this G4 structure by a ligand can suppress c-Myc transcription, thereby inhibiting cancer cell proliferation.[5] Certain 5-nitroindole derivatives have been shown to bind and stabilize the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression at both the transcriptional and translational levels.[5][6][7]

-

Induction of Oxidative Stress and Cell Cycle Arrest: A compelling mechanism of these compounds is their ability to significantly increase the concentration of intracellular Reactive Oxygen Species (ROS).[5][7] Cancer cells, with their elevated metabolic rate, already exist in a state of heightened oxidative stress. The additional ROS induced by nitroindole derivatives can push these cells past a critical threshold, disrupting redox homeostasis and causing severe damage that leads to cell death.[5] This surge in ROS is often coupled with cell cycle arrest, predominantly in the sub-G1/G1 phase, and the induction of apoptosis.[5][6][7]

Quantitative Analysis of Anticancer Potency

The efficacy of nitroindole derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values. Lower values indicate higher potency.

| Compound ID | Derivative Class | Cancer Cell Line | Assay Type | Activity Metric | Value (µM) | Reference |

| Compound 5 | Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical) | Alamar Blue | IC₅₀ | 5.08 ± 0.91 | [5][8] |

| Compound 7 | Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical) | Alamar Blue | IC₅₀ | 5.89 ± 0.73 | [5][8] |

| Compound 4l | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-Small Cell Lung) | SRB | log₁₀(GI₅₀) | < -8.00 | [8][9] |

| Compound 4l | HL-60(TB) (Leukemia) | SRB | log₁₀(GI₅₀) | -6.30 | [9] | |

| Compound 4l | MOLT-4 (Leukemia) | SRB | log₁₀(GI₅₀) | -6.18 | [9] |

Part 2: Antimicrobial Activity - A Renewed Strategy Against Drug Resistance

Nitroaromatic compounds have a long history as antimicrobial agents, and nitroindoles are no exception.[10] They exhibit a broad spectrum of activity against various bacteria and fungi.[11][12][13]

Mechanism of Action: Bio-reduction is Key

The antimicrobial effect of nitroindoles is largely dependent on the enzymatic reduction of the nitro group within the microbial cell.[10]

-

Generation of Cytotoxic Intermediates: Intracellular reductases, using NADH or NADPH as cofactors, reduce the nitro group to form highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine species.[10]

-

DNA Damage: These reactive intermediates can covalently bind to microbial DNA, leading to strand breaks, nuclear damage, and ultimately, cell death.[10] This mechanism of action is distinct from many conventional antibiotics, offering a potential avenue to combat resistant strains.

Some indole derivatives have also been identified as inhibitors of bacterial efflux pumps, such as the NorA pump in Staphylococcus aureus, which contributes to antibiotic resistance.[11] While not specific to nitroindoles, this highlights a potential synergistic mode of action.

Quantitative Analysis of Antimicrobial Potency

Antimicrobial activity is typically assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-thiadiazole (2h) | Staphylococcus aureus | 6.25 | [11] |

| Indole-triazole (3d) | Staphylococcus aureus | 6.25 | [11] |

| Various Indole Derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 | [11] |

Part 3: Anti-inflammatory Activity - Modulating Immune Responses

The indole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), and nitro-substituted derivatives are being explored for their potential to modulate inflammatory pathways.[14][15]

Mechanism of Action: Quelling Inflammatory Mediators

The anti-inflammatory effects of nitroindole derivatives appear to be linked to their ability to suppress the production of key pro-inflammatory mediators.

-

Inhibition of Cytokines: Studies have shown that certain nitroindole derivatives can inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophages stimulated with lipopolysaccharide (LPS).[15][16][17]

-

Nitric Oxide (NO) Suppression: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[18] Some indole derivatives have demonstrated the ability to inhibit NO production in LPS-stimulated macrophages, suggesting an interaction with the iNOS pathway.[17][18]

The presence of the nitro group can enhance these activities, potentially through π-π stacking interactions with biological targets.[16]

Part 4: Key Experimental Protocols

The following protocols are foundational for evaluating the biological activities of novel nitroindole derivatives. They are designed to be self-validating through the inclusion of appropriate controls.

Protocol: In Vitro Cytotoxicity (Alamar Blue Assay)

Purpose: To quantitatively measure the antiproliferative effect of nitroindole derivatives on cancer cell lines.[8]

Principle: The Alamar Blue reagent contains resazurin, a non-fluorescent indicator dye that is reduced to the highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

Test nitroindole compounds, dissolved in DMSO

-

Alamar Blue reagent

-

96-well clear-bottom black plates

-

Microplate reader (fluorescence)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO at the highest concentration used) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.[8]

-

Reagent Incubation: Incubate the plates for 2-4 hours at 37°C, protected from light.[8]

-

Measurement: Measure fluorescence with excitation at ~560 nm and emission at ~590 nm using a microplate reader.[8]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Expertise Note: The choice between endpoint assays like Alamar Blue, MTT, or SRB depends on the research question. Alamar Blue is non-toxic and allows for kinetic monitoring, whereas SRB measures total protein content and is less susceptible to interference from reducing compounds.[8][9]

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of nitroindole derivatives against a specific microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration that prevents visible growth after incubation.

Materials:

-

Bacterial or fungal strain of interest (e.g., S. aureus ATCC 25923)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test nitroindole compounds, dissolved in DMSO

-

Sterile 96-well plates

-

Positive control antibiotic (e.g., Ampicillin)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare an overnight culture of the microorganism. Dilute the culture in fresh broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth. Typically, 50 µL of broth is added to all wells, then 50 µL of the stock compound solution is added to the first well and serially diluted across the plate.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a vehicle control (broth + inoculum + DMSO).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.

Expertise Note: This method is quantitative and highly standardized, making it a gold standard for susceptibility testing.[19] It is crucial to ensure the final DMSO concentration is not inhibitory to the microorganism, which should be validated using the vehicle control.

Protocol: Anti-inflammatory Screening (Nitric Oxide Inhibition in Macrophages)

Purpose: To assess the ability of nitroindole derivatives to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.

Principle: LPS stimulates RAW 264.7 macrophages to produce NO via iNOS. The accumulated nitrite (a stable breakdown product of NO) in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates inhibition.[18]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete growth medium (DMEM + 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test nitroindole compounds, dissolved in DMSO

-

Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the nitroindole derivatives for 1-2 hours before stimulation.

-

Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include wells with cells only (negative control) and cells + LPS (positive control).

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Griess Assay: a. Transfer 50 µL of culture supernatant from each well to a new 96-well plate. b. Prepare a sodium nitrite standard curve (0-100 µM) in culture medium. c. Add 50 µL of Griess Reagent Part A to all wells and incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Part B and incubate for another 5-10 minutes.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percent inhibition of NO production for each compound concentration relative to the LPS-only control.

Expertise Note: It is critical to perform a parallel cytotoxicity assay (e.g., Alamar Blue) to ensure that the observed decrease in NO is due to specific inhibitory activity and not simply cell death.

References

- 1. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives | Scilit [scilit.com]

- 14. chesci.com [chesci.com]

- 15. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. doi.nrct.go.th [doi.nrct.go.th]

- 17. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. scielo.br [scielo.br]

A Professional Guide to 1-Methyl-6-nitro-1H-indole as a Key Chemical Intermediate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methyl-6-nitro-1H-indole is a substituted indole derivative that serves as a highly strategic and versatile intermediate in synthetic organic chemistry. While not an active pharmaceutical ingredient itself, its true value lies in its chemical architecture: a stable, N-methylated indole core featuring a nitro group at the 6-position. This nitro group acts as a masked amine, which can be revealed in a subsequent, high-yielding reduction step. The resulting 1-methyl-6-amino-1H-indole is a powerful building block for the construction of more complex, biologically active molecules. This guide provides an in-depth look at the synthesis of this compound, its pivotal transformation into the corresponding amine, and its subsequent application in synthetic workflows relevant to drug discovery.

Physicochemical and Structural Profile

A clear understanding of a compound's fundamental properties is critical for its effective use in the laboratory. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-methyl-6-nitroindole | [1] |

| CAS Number | 99459-48-0 | [1][2] |

| Molecular Formula | C₉H₈N₂O₂ | [1][2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Physical Form | Solid | |

| SMILES | CN1C=CC2=C1C=C(C=C2)--INVALID-LINK--[O-] | [1] |

| InChIKey | AYGFFYXMDIOSFO-UHFFFAOYSA-N | [1] |

Synthesis Pathway: N-Methylation of 6-Nitro-1H-indole

The most direct and common approach to synthesizing this compound is through the N-alkylation of the commercially available precursor, 6-nitro-1H-indole[3]. This reaction involves the deprotonation of the indole nitrogen, followed by nucleophilic attack on a methylating agent.

Caption: Synthesis of this compound via N-methylation.

Detailed Experimental Protocol: N-Methylation

This protocol is based on established methods for the N-alkylation of indoles[4].

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 6-nitro-1H-indole (1.0 eq).

-

Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.

-

Solvation: Add anhydrous N,N-dimethylformamide (DMF) via syringe to dissolve the starting material completely. Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

-

Scientist's Note: The addition of NaH should be done carefully, as hydrogen gas is evolved. NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form the sodium indolide salt.

-

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, during which the solution may change color, indicating the formation of the anion.

-

Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel to yield pure this compound.

The Pivotal Role as an Intermediate: Reduction to 1-Methyl-6-amino-1H-indole

The primary utility of the nitro group in this context is its function as a robust precursor to an amine. The reduction of the nitro group to an amine is a fundamental and high-yielding transformation in medicinal chemistry, unlocking a wealth of subsequent chemical modifications[5]. Catalytic hydrogenation is a preferred method due to its efficiency and clean reaction profile.

Caption: Reduction of the nitro group to a primary amine.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from highly reliable procedures for the reduction of related nitroindoles[6].

-

Setup: Add this compound (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethanol (EtOH) to a hydrogenation flask.

-

Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol%) to the flask under a stream of nitrogen.

-

Scientist's Note: Pd/C is pyrophoric and should be handled with care in an inert atmosphere. It is a highly efficient catalyst for the reduction of aromatic nitro groups.

-

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

-

Reaction: Pressurize the vessel with hydrogen (typically 40-50 psi) and begin vigorous shaking or stirring at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis of aliquots. The reduction is typically complete within 2-6 hours.

-

Workup: Once complete, carefully vent the hydrogen pressure and purge the flask with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent (MeOH or EtOH).

-

Scientist's Note: The Celite pad must be kept wet with solvent during filtration to prevent the pyrophoric catalyst from igniting upon exposure to air. The used Celite/catalyst should be quenched carefully in water.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield 1-methyl-6-amino-1H-indole, which is often pure enough for subsequent steps or can be further purified if necessary.

Applications in Complex Molecule Synthesis

The true synthetic power of this compound is realized upon its conversion to 1-methyl-6-amino-1H-indole. The resulting primary amine is a versatile nucleophile and a key handle for diversification. It can readily participate in a variety of essential bond-forming reactions, including:

-

Amide bond formation with carboxylic acids or acyl chlorides.

-

Sulfonamide formation with sulfonyl chlorides.

-

Reductive amination with aldehydes or ketones.

-

Participation in cross-coupling reactions to form C-N bonds.

This versatility makes the 6-aminoindole scaffold a valuable component in the synthesis of libraries of compounds for screening and lead optimization in drug discovery programs. For example, substituted nitroindoles have been investigated as a class of G-quadruplex binders for potential anticancer activity[6][7].

Caption: Amide bond formation using the aminoindole intermediate.

Conclusion

This compound is a quintessential example of a strategic chemical intermediate. Its synthesis is straightforward, and its key functional group, the nitro moiety, serves as a stable and reliable precursor to the synthetically versatile 6-aminoindole. The ability to unmask this amine functionality via a clean and efficient reduction allows chemists to incorporate the N-methylated indole core into a wide array of complex molecular architectures, making it an invaluable tool for professionals in drug development and medicinal chemistry.

References

- 1. This compound | C9H8N2O2 | CID 10607359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 6-Nitroindole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Significance of the 6-Nitroindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] When functionalized with a nitro group at the 6-position, the resulting 6-nitroindole scaffold (CAS: 4769-96-4) gains unique electronic and steric properties that make it a highly versatile building block in drug discovery and materials science.[3][4] The strong electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity and its potential for biological interactions, opening avenues for the development of novel therapeutic agents.[5]

This guide provides an in-depth exploration of 6-nitroindole and its derivatives, moving from fundamental chemical properties and synthetic strategies to a detailed analysis of their diverse biological activities. We will delve into the mechanistic basis for their anticancer, antimicrobial, antiviral, and neuroprotective effects, supported by field-proven experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.

Part 1: Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is foundational to its application. 6-Nitroindole is a yellow to brown-yellow crystalline powder, and its key properties are summarized below.[4]

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 4769-96-4 | [4][6][7] |

| Molecular Formula | C₈H₆N₂O₂ | [4][6][7] |

| Molecular Weight | 162.15 g/mol | [6][7] |

| Appearance | Yellow to brown-yellow powder | [4] |

| Melting Point | 137-143 °C | [3][6] |

| Boiling Point | 362.60 °C | [6] |

| Topological Polar Surface Area | 61.6 Ų | [4] |

| logP (Octanol/Water) | 1.594 | [8] |

| Storage Conditions | 2°C - 8°C, protect from light | [6][9] |

Synthesis of 6-Nitroindole Derivatives